Azepan-4-one oxime
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Overview
Description
Azepan-4-one oxime is a seven-membered heterocyclic compound containing a nitrogen atom in the ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-4-one oxime can be synthesized through several methods. One efficient method involves the gold-catalyzed two-step [5+2] annulation reaction. This reaction shows high regioselectivity and excellent diastereoselectivity . Another approach involves the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. One-pot synthesis methods are often preferred due to their efficiency and reduced need for purification steps .
Chemical Reactions Analysis
Types of Reactions
Azepan-4-one oxime undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxime group to an amine.
Substitution: This reaction can replace the oxime group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce amines.
Scientific Research Applications
Azepan-4-one oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of azepan-4-one oxime involves its interaction with specific molecular targets and pathways. For instance, its oxime group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azepan-4-one oxime include other seven-membered heterocycles such as:
Azepines: Contain a nitrogen atom in the ring.
Oxazepines: Contain both oxygen and nitrogen atoms in the ring.
Thiazepines: Contain sulfur and nitrogen atoms in the ring.
Uniqueness
This compound is unique due to its oxime functional group, which imparts distinct chemical properties and reactivity compared to other seven-membered heterocycles. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
(NE)-N-(azepan-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGKCXLKLQNZBB-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/CCNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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